molecular formula C9H6N2S B14402708 5,9-Methano[1,3]thiazolo[4,5-d]azocine CAS No. 88084-55-3

5,9-Methano[1,3]thiazolo[4,5-d]azocine

Cat. No.: B14402708
CAS No.: 88084-55-3
M. Wt: 174.22 g/mol
InChI Key: CGGVGOKYUNWFBX-UHFFFAOYSA-N
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Description

5,9-Methano[1,3]thiazolo[4,5-d]azocine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Methano[1,3]thiazolo[4,5-d]azocine typically involves the cyclization of thioamides with appropriate reagents. One classical method involves the Jacobsen cyclization of thioamide to form the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole . This reaction is carried out using aqueous potassium ferricyanide as an oxidant. Further N-methylation and condensation with aldehydes can yield conjugated products suitable for nonlinear optical applications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

5,9-Methano[1,3]thiazolo[4,5-d]azocine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and azocine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers or amines.

Scientific Research Applications

5,9-Methano[1,3]thiazolo[4,5-d]azocine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,9-Methano[1,3]thiazolo[4,5-d]azocine is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,9-Methano[1,3]thiazolo[4,5-d]azocine is unique due to its specific ring fusion and the presence of both thiazole and azocine moieties. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific applications.

Properties

CAS No.

88084-55-3

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

3-thia-5,9-diazatricyclo[6.3.1.02,6]dodeca-1,4,6,8,10-pentaene

InChI

InChI=1S/C9H6N2S/c1-2-10-7-3-6(1)9-8(4-7)11-5-12-9/h1-2,4-5H,3H2

InChI Key

CGGVGOKYUNWFBX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=CC1=NC=C2)N=CS3

Origin of Product

United States

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